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molecular formula C17H22N2O4S2 B4033589 4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

4-METHYL-N-[1-(4-METHYLBENZENESULFONAMIDO)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

Cat. No. B4033589
M. Wt: 382.5 g/mol
InChI Key: JJGLDZUABHRMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874421

Procedure details

To a stirred solution of p-toluenesulfonyl chloride (270 g, 1.42 mole) and triethylamine (143 g, 1.42 mole) in CH2Cl2 (1.0 l) at 0° C. under a dry argon atmosphere was added a solution of 1,2-diaminopropane (50.0 g, 0.675 mole) in CH2Cl2 (250 ml) dropwise, maintaining the temperature <10° C. The addition required 1 h. The mixture was allowed to warm to room temperature and was stirred an additional 19 h. The mixture was poured onto ice (1000 g) and the CH2Cl2 layer was separated. The CH2Cl2 layer was washed with 1N HCl, H2O and saturated NaCl solution and was dried (MgSO4). The solvent was removed in vacuo and the resulting yellow oil was washed with hexane. The crude product was purified by recrystallization from CH2Cl2 -hexane to give 241 g (93% yield) of the product as colorless needles: mp 105°-7° C.; 1H NMR(CDC13) δ 0.97 (d, J=6.7 Hz, 3 H), 2.40 (s, 3 H), 2.41 (s, 3 H), 2.91 (m, 2 H), 3.32 (m, 1 H), 5.25 (d, J=7.6 Hz, 1 H), 5.38 (t, J=6.3 Hz, 1 H), 7.28 (m, 4 H) 7.73, (m, 4 H).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.C(N([CH2:17][CH3:18])CC)C.[NH2:19][CH2:20][CH:21]([NH2:23])[CH3:22]>C(Cl)Cl>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([NH:19][CH2:20][CH:21]([NH:23][S:7]([C:4]2[CH:5]=[CH:6][C:17]([CH3:18])=[CH:2][CH:3]=2)(=[O:9])=[O:8])[CH3:22])(=[O:9])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
143 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 g
Type
reactant
Smiles
NCC(C)N
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred an additional 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <10° C
ADDITION
Type
ADDITION
Details
The addition required 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice (1000 g)
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 layer was separated
WASH
Type
WASH
Details
The CH2Cl2 layer was washed with 1N HCl, H2O and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
the resulting yellow oil was washed with hexane
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization from CH2Cl2 -hexane

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NCC(C)NS(=O)(=O)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 241 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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